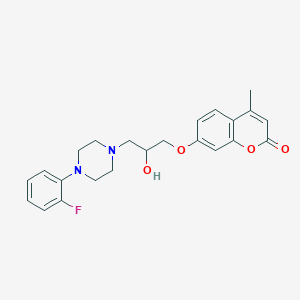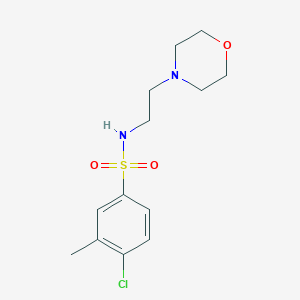![molecular formula C20H25ClN2O3S B501656 butyl 2-chloro-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B501656.png)
butyl 2-chloro-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
butyl 2-chloro-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether is a chemical compound that belongs to the class of sulfonyl piperazines. This compound is characterized by the presence of a butoxy group, a chlorobenzene sulfonyl group, and a phenylpiperazine moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of butyl 2-chloro-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether typically involves the reaction of 3-butoxy-4-chlorobenzenesulfonyl chloride with 4-phenylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the efficient production of the compound.
Analyse Des Réactions Chimiques
butyl 2-chloro-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the butoxy group, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may target the sulfonyl group, converting it to a sulfinyl or sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzene moiety. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide, leading to the formation of various substituted derivatives.
Applications De Recherche Scientifique
butyl 2-chloro-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the development of specialty chemicals and materials, where its unique chemical properties can be leveraged.
Mécanisme D'action
The mechanism of action of butyl 2-chloro-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
butyl 2-chloro-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether can be compared with other similar compounds, such as:
1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine: This compound has a diphenylmethyl group instead of a phenyl group, which may alter its chemical and biological properties.
1-(3-Butoxy-4-chlorobenzenesulfonyl)-3,5-dimethylpiperidine: The presence of dimethyl groups on the piperidine ring can influence the compound’s reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C20H25ClN2O3S |
|---|---|
Poids moléculaire |
408.9g/mol |
Nom IUPAC |
1-(3-butoxy-4-chlorophenyl)sulfonyl-4-phenylpiperazine |
InChI |
InChI=1S/C20H25ClN2O3S/c1-2-3-15-26-20-16-18(9-10-19(20)21)27(24,25)23-13-11-22(12-14-23)17-7-5-4-6-8-17/h4-10,16H,2-3,11-15H2,1H3 |
Clé InChI |
IZGSZXZZJOUIAL-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)Cl |
SMILES canonique |
CCCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3,5-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B501579.png)
![N-(5-chloro-2-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide](/img/structure/B501582.png)
![N-(3,5-dichlorophenyl)-2-[4-(4-morpholinylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B501583.png)


![7-{3-[4-(2,6-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-1H,2H,3H,4H-cyclopenta[c]chromen-4-one](/img/structure/B501586.png)
![7-(2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B501587.png)
![7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B501588.png)




